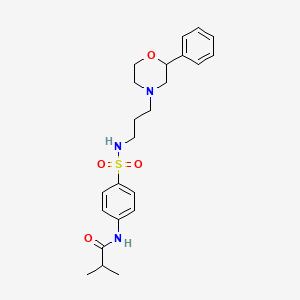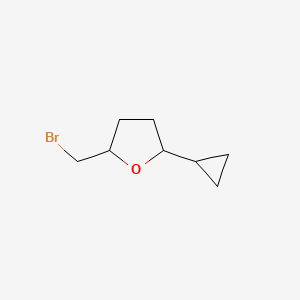![molecular formula C20H15ClN6O4 B2499288 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207050-68-7](/img/structure/B2499288.png)
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives is a multi-step process involving the reaction of ester ethoxycarbonylhydrazones with primary amines to produce various 1,2,4-triazole derivatives . In a related study, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide served as the starting compound for synthesizing a series of thiosemicarbazides and oxadiazole-thiones, which were further converted into triazole-thiones and Mannich bases through cyclization and aminomethylation, respectively . Another synthesis approach involved the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions to yield a triazole-carbohydrazide compound . The synthesis of 1,3,4-oxadiazoles, which are structurally related to triazoles, can be achieved by treating aromatic carboxylic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties . The structure of a specific triazole-carbohydrazide compound was confirmed using NMR spectroscopy and single-crystal X-ray diffraction, indicating the precision with which these molecules can be characterized . Diaryl-substituted 1,3,4-oxadiazoles, which share a similar heterocyclic core with triazoles, have been structurally analyzed in previous studies, demonstrating the versatility of these heterocycles .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives is influenced by the substituents on the triazole ring. For instance, the conversion of triazole-thiones into Mannich bases involves an aminomethylation reaction, which is a common transformation for these types of molecules . The formation of Schiff bases from triazole derivatives, as seen in the synthesis of compound 14 from compound 13 using 4-methoxybenzaldehyde, is another example of the chemical reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are determined by their molecular structure and the nature of their substituents. The antimicrobial activities of some newly synthesized triazole compounds were evaluated, and certain derivatives exhibited good to moderate activities against test microorganisms . In another study, the lipase and α-glucosidase inhibition of novel heterocyclic compounds derived from triazole precursors were assessed, with some compounds showing significant inhibitory activities . These findings suggest that triazole derivatives can possess diverse biological activities, which are important for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study led by Dürüst et al. (2012) synthesized a series of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole moieties, exhibiting anti-protozoal and anti-cancer activities. This research demonstrates the compound's potential in addressing parasitic infections and cancer through the bioisosteric principle and 1,3-dipolar cycloaddition reactions (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Properties
Bektaş et al. (2007) developed new 1,2,4-triazole derivatives demonstrating significant antimicrobial activities. This study underscores the compound's relevance in developing new antimicrobial agents, providing a foundation for further pharmaceutical applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifungal and Physicochemical Properties
Volkova et al. (2020) synthesized and characterized a novel antifungal compound from the 1,2,4-triazole class, revealing its solubility thermodynamics and partitioning processes. The study provided insight into the compound's pharmacologically relevant properties, emphasizing its potential as an antifungal agent (Volkova, Levshin, & Perlovich, 2020).
Enzyme Inhibition for Therapeutic Applications
Research by Bekircan et al. (2015) focused on synthesizing novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition effects on lipase and α-glucosidase. This study highlights the compound's potential in developing treatments for diseases related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
Propiedades
IUPAC Name |
3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c1-30-12-8-6-11(7-9-12)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWAOJFJYZVOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499205.png)
![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)


![(5-Chloro-2-methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2499212.png)
![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)


![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)
![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)